molecular formula C8H10ClN3O B1267248 2-[(4-Chlorophenyl)amino]acetohydrazide CAS No. 2371-31-5

2-[(4-Chlorophenyl)amino]acetohydrazide

Cat. No. B1267248
CAS RN: 2371-31-5
M. Wt: 199.64 g/mol
InChI Key: RGWSDFHTYZOJAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "2-[(4-Chlorophenyl)amino]acetohydrazide" derivatives involves various organic synthesis techniques, including condensation reactions, cyclization, and functional group transformations. For instance, Bekircan et al. (2015) described the synthesis of novel heterocyclic compounds derived from a similar compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, indicating the versatility of acetohydrazide derivatives in synthesizing complex molecules (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives, including "2-[(4-Chlorophenyl)amino]acetohydrazide," is characterized by the presence of functional groups such as hydrazide and chlorophenyl moieties, which can significantly influence the molecule's reactivity and interaction with biological targets. The crystal structure and spectroscopic characterization of similar compounds provide insights into their molecular geometry and electronic structure, aiding in the understanding of their chemical behavior (Purandara et al., 2019).

Chemical Reactions and Properties

"2-[(4-Chlorophenyl)amino]acetohydrazide" and its derivatives undergo various chemical reactions, including cyclization, aminomethylation, and reactions with aromatic aldehydes, leading to the formation of a diverse range of heterocyclic compounds. These reactions are pivotal in medicinal chemistry for the design and development of new therapeutic agents (Sah et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds : A study by Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds showed significant lipase and α-glucosidase inhibition, indicating potential for therapeutic applications (Bekircan et al., 2015).
  • Antimicrobial Agents : Research by Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity (Sah et al., 2014).

Antimicrobial and Antitumor Activities

  • Biheterocyclic Compounds : A study by Demirbaş et al. (2010) synthesized new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These compounds exhibited good antimicrobial activities, suggesting their potential as antimicrobial agents (Demirbaş et al., 2010).
  • Evaluation of Antioxidant and Antitumor Activities : Research by El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of certain synthesized nitrogen heterocycles, providing insights into potential applications in cancer therapy (El-Moneim et al., 2011).

Potential Therapeutic Applications

  • Cholinesterase Inhibition : A study by Mumtaz et al. (2019) investigated the inhibition of cholinesterase, an enzyme associated with neurological disorders such as Alzheimer's, using thiourea and pyrazoline derivatives. This research contributes to the development of treatments for neurodegenerative diseases (Mumtaz et al., 2019).

properties

IUPAC Name

2-(4-chloroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSDFHTYZOJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307178
Record name 2-[(4-chlorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)amino]acetohydrazide

CAS RN

2371-31-5
Record name N-(4-Chlorophenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2371-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190329
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2371-31-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-chlorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(4-chlorophenylamino)acetate (A) (25.6 g, 120 mmol) and hydrazine monohydrate (7.0 mL, 144 mmol) were heated to reflux in ethanol (120 mL) for 22 hours. After concentration in vacuo, the solid obtained was recrystallised from ethanol to yield the title compound (14.0 g, 59%) as a pale brown powder. 1H NMR (400 MHz, CDCl3) δ 3.85 (2H, d), 4.18 (2H, br), 6.53 (2H, d), 7.16 (2H, d), 7.60 (1H, br).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Ahsan, A Choupra, RK Sharma… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: 1,3,4-Oxadiazole heterocycles possess a broad spectrum of biological activities. They were reported as potent cytotoxic agents and tubulin inhibitors; hence it is of great …
Number of citations: 40 www.ingentaconnect.com
AA Fadda, NN Soliman… - Journal of Heterocyclic …, 2019 - Wiley Online Library
We report herein the interaction of diethylethoxymethylene malonate (1) with 2‐cyanomethylbenzothiazole (7) to give diethyl 2‐(2‐benzothiazole‐2‐(3H)‐ylidiene)‐2‐(cyano ethyl) …
Number of citations: 7 onlinelibrary.wiley.com
M Agarwal, V Singh, SK Sharma, P Sharma… - Medicinal Chemistry …, 2016 - Springer
In continuance of our search for new anticancer agents, we report herein the design, synthesis, and anticancer evaluation of oxadiazole analogues. Two series (4a-h and 4i-q) of new …
Number of citations: 65 link.springer.com
T Okawa, Y Aramaki, M Yamamoto… - Journal of medicinal …, 2017 - ACS Publications
A novel class of therapeutic drug candidates for heart failure, highly potent and selective GRK2 inhibitors, exhibit potentiation of β-adrenergic signaling in vitro studies. Hydrazone …
Number of citations: 48 pubs.acs.org

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